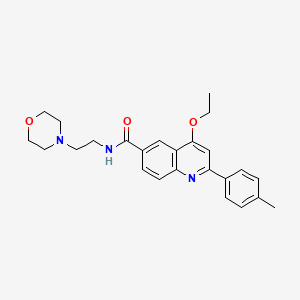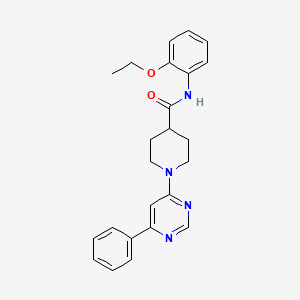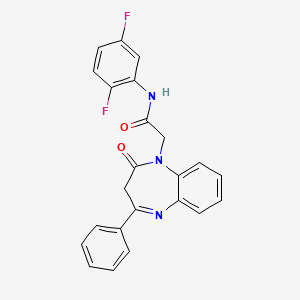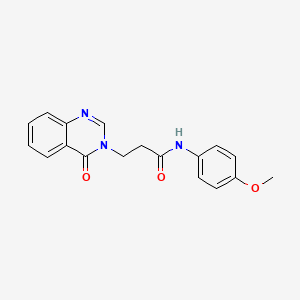
4-ethoxy-N-(2-morpholinoethyl)-2-(p-tolyl)quinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ETHOXY-2-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]QUINOLINE-6-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique quinoline structure, which is often associated with significant biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-2-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]QUINOLINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an aromatic aldehyde reacts with an amide in the presence of a base.
Introduction of the Ethoxy Group: This step involves the ethylation of the quinoline core using ethyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Morpholine Group: This is typically done through a nucleophilic substitution reaction where the morpholine ring is introduced to the quinoline core.
Final Coupling: The final step involves coupling the quinoline derivative with 4-methylphenyl isocyanate to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-ETHOXY-2-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]QUINOLINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and morpholine groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-ETHOXY-2-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]QUINOLINE-6-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 4-ETHOXY-2-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]QUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-ETHYL-2-METHOXYPHENOL: Known for its use as a food additive and fragrance.
2-METHYL-1-(4-METHYLTHIOPHENYL)-2-MORPHOLINOPROPAN-1-ONE: Used in photoinitiators for polymerization reactions.
Uniqueness
4-ETHOXY-2-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]QUINOLINE-6-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its quinoline core, combined with the ethoxy, morpholine, and carboxamide groups, makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C25H29N3O3 |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
4-ethoxy-2-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)quinoline-6-carboxamide |
InChI |
InChI=1S/C25H29N3O3/c1-3-31-24-17-23(19-6-4-18(2)5-7-19)27-22-9-8-20(16-21(22)24)25(29)26-10-11-28-12-14-30-15-13-28/h4-9,16-17H,3,10-15H2,1-2H3,(H,26,29) |
InChI-Schlüssel |
GENYXHADOVESHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NCCN3CCOCC3)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine](/img/structure/B11270871.png)

![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11270901.png)
![1-(Diphenylmethyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11270902.png)


![N-(4-methoxybenzyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11270922.png)
![N-(2,5-diethoxyphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11270925.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11270930.png)
![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-butylquinazoline-2,4(1H,3H)-dione](/img/structure/B11270935.png)

![N,N-diisopropyl-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B11270952.png)
![9-(2-methylphenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11270955.png)
